Oxazolo[5,4-d]pyrimidine
Overview
Description
Oxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fused ring system consisting of an oxazole ring and a pyrimidine ring. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules .
Preparation Methods
The synthesis of oxazolo[5,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. This can be accomplished using dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides with reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine precursors . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst .
Scientific Research Applications
In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit key molecular targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) . Additionally, oxazolo[5,4-d]pyrimidine derivatives have shown promise as antiviral and immunosuppressive agents . In the field of biology, these compounds have been used to study cellular signaling pathways and protein interactions . Industrial applications include the development of new materials and catalysts based on the this compound scaffold .
Mechanism of Action
The mechanism of action of oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, a key receptor involved in angiogenesis . By binding to the active site of VEGFR-2, this compound derivatives prevent the receptor’s activation and subsequent signaling, thereby inhibiting tumor growth and metastasis . Additionally, these compounds can interfere with nucleic acid synthesis by competing with natural substrates, leading to the formation of dysfunctional macromolecules .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidine can be compared to other heterocyclic compounds such as oxazolo[4,5-d]pyrimidine and oxazolo[3,4-d]pyrimidine. While all these compounds share a similar fused ring system, this compound is unique due to its specific ring fusion pattern and the resulting electronic properties . This uniqueness contributes to its distinct biological activities and makes it a valuable scaffold for drug development. Similar compounds include oxazolo[4,5-d]pyrimidine, oxazolo[3,4-d]pyrimidine, and other oxazole-fused heterocycles .
Properties
IUPAC Name |
[1,3]oxazolo[5,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)9-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIOKNPDCPJCOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620607 | |
Record name | [1,3]Oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-64-3 | |
Record name | Oxazolo[5,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,3]Oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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